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molecular formula C5H8O2 B046785 4-Pentenoic acid CAS No. 591-80-0

4-Pentenoic acid

Cat. No. B046785
M. Wt: 100.12 g/mol
InChI Key: HVAMZGADVCBITI-UHFFFAOYSA-N
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Patent
US06201155B1

Procedure details

The solution of trimethylsilylmethyllithium (about 0.43 mol) prepared from 8.7 g (1.25 mol) of lithium powder and 74 ml (61.6 g, 0.5 mol) of chloromethyltrimethylsilane in 450 ml of pentane was placed in a 750 ml four-necked sulphonation flask provided with a magnetic stirrer, dropping funnel, condenser and argon gasification. Then a solution of 60.0 g (0.33 mol) of 4,6,6-trimethyl-5,6,7,7a-tetrahydro-1,3-benzodioxol-5-one in 75 ml of tetrahydrofuran was added dropwise thereto at −20° C. within 30 minutes. The mixture was warmed slowly to room temperature and subsequently the pentane was distilled off up to the boiling point 62° C. over a Vigreux column. The pentane, which was distilled off, was replaced continuously with 500 ml of tetrahydrofuran. Finally, the mixture was heated at reflux for 12 hours under GC control. Subsequently, it was cooled to 0° C., 200 ml of water were added dropwise, the phases were separated and the aqueous phase was extracted three times with 100 ml of pentane each time. The entire organic phase was washed with 150 ml of saturated sodium bicarbonate solution and sodium chloride solution, dried over anhydrous sodium sulphate, filtered and concentrated. This gave 67.5 g of a yellow oil, which was distilled over a 10 cm packed column. At a boiling temperature of 38° C./0.04 mbar (4 Pa) there were obtained 49.0 g (82% yield) of 4,6,6-trimethyl-5,6,7,7a-tetrahydro-5-methylidene-1,3-benzodioxol as a colorless oil. The analytical data of the product were the same as those of the product of Example 7.
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
4,6,6-trimethyl-5,6,7,7a-tetrahydro-1,3-benzodioxol-5-one
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C[Li])(C)C.[Li].ClC[Si](C)(C)C.[CH3:14][C:15]1[C:16](=O)[C:17]([CH3:25])([CH3:24])[CH2:18][CH:19]2[C:23]=1[O:22][CH2:21][O:20]2.[O:27]1CCC[CH2:28]1>CCCCC>[CH2:25]=[CH:17][CH2:18][CH2:19][C:23]([OH:27])=[O:22].[CH3:14][C:15]1[C:16](=[CH2:28])[C:17]([CH3:25])([CH3:24])[CH2:18][CH:19]2[C:23]=1[O:22][CH2:21][O:20]2 |^1:6|

Inputs

Step One
Name
Quantity
0.43 mol
Type
reactant
Smiles
C[Si](C)(C)C[Li]
Name
Quantity
8.7 g
Type
reactant
Smiles
[Li]
Name
Quantity
74 mL
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
450 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
4,6,6-trimethyl-5,6,7,7a-tetrahydro-1,3-benzodioxol-5-one
Quantity
60 g
Type
reactant
Smiles
CC=1C(C(CC2OCOC21)(C)C)=O
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 750 ml four-necked sulphonation flask
CUSTOM
Type
CUSTOM
Details
provided with a magnetic stirrer
DISTILLATION
Type
DISTILLATION
Details
subsequently the pentane was distilled off up to the boiling point 62° C. over a Vigreux column
DISTILLATION
Type
DISTILLATION
Details
The pentane, which was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours under GC control
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, it was cooled to 0° C.
ADDITION
Type
ADDITION
Details
200 ml of water were added dropwise
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with 100 ml of pentane each time
WASH
Type
WASH
Details
The entire organic phase was washed with 150 ml of saturated sodium bicarbonate solution and sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
This gave 67.5 g of a yellow oil, which was distilled over a 10 cm

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CCCC(=O)O
Name
Type
product
Smiles
CC=1C(C(CC2OCOC21)(C)C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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